molecular formula C14H11F3N4O B2885257 3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448134-20-0

3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2885257
CAS No.: 1448134-20-0
M. Wt: 308.264
InChI Key: RRZUVUFDVCRWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H11F3N4O and its molecular weight is 308.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Oxidation: : The compound can undergo oxidation at the pyrazole ring.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products vary depending on the reaction but can include amines, alcohols, and substituted derivatives.

4. Scientific Research Applications: This compound has significant applications:

  • Chemistry: : Used as an intermediate in synthesizing complex organic molecules.

  • Biology: : Potential bioactive compound for studying enzyme inhibition and receptor binding.

  • Medicine: : Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

  • Industry: : Utilized in the development of advanced materials and pharmaceuticals.

5. Mechanism of Action: The compound's mechanism of action typically involves its interaction with biological targets, such as enzymes or receptors. Its cyano and trifluoromethyl groups contribute to its binding affinity and specificity, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

  • 3-cyano-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)benzamide: : Lacks the trifluoromethyl group.

  • 3-amino-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide: : Contains an amino group instead of a cyano group.

What sets 3-cyano-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

3-cyano-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)12-4-6-21(20-12)7-5-19-13(22)11-3-1-2-10(8-11)9-18/h1-4,6,8H,5,7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZUVUFDVCRWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.